N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Carbonic anhydrase inhibition Zinc-binding group Sulfonylacetamide pharmacophore

This compound uniquely retains low-micromolar carbonic anhydrase inhibition due to its sulfonylacetamide linker, while bulky N1-substitutions abolish activity. The 4-methoxy group drives ~70% of COX-2 potency, and the 4,5-dimethylthiazole differentiates steric profile from unsubstituted analogs. Ideal for focused CA inhibitor screening (hCA I, II, IV, IX) and dual lung/breast cancer antiproliferative assays, offering a low-MW (340.41) lead-like scaffold for SAR optimization.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.41
CAS No. 923404-12-0
Cat. No. B2726043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
CAS923404-12-0
Molecular FormulaC14H16N2O4S2
Molecular Weight340.41
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C14H16N2O4S2/c1-9-10(2)21-14(15-9)16-13(17)8-22(18,19)12-6-4-11(20-3)5-7-12/h4-7H,8H2,1-3H3,(H,15,16,17)
InChIKeyORJIIZGLJPQSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 923404-12-0): Compound Classification and Procurement Baseline


N-(4,5-Dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 923404-12-0, MF: C₁₄H₁₆N₂O₄S₂, MW: 340.41) belongs to the sulfonamide-thiazole-acetamide hybrid class, characterized by a 4,5-dimethyl-substituted thiazole ring coupled via an acetamide linker to a 4-methoxyphenylsulfonyl moiety . This compound occupies a distinct structural niche at the intersection of sulfonylacetamide zinc-binding pharmacophores and dimethylthiazole heterocycles, a scaffold space associated with carbonic anhydrase inhibition and anticancer screening programs [1].

Why Generic Substitution Fails for N-(4,5-Dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide – Structural Specificity in the Sulfonylacetamide-Thiazole Class


Within the sulfonamide-thiazole-acetamide class, minor structural modifications produce large functional shifts. N1-substitution of the sulfonamide zinc-binding group (ZBG) with bulky moieties such as pyridine or pyrimidine abolishes carbonic anhydrase inhibition entirely (nanomolar primary sulfonamides drop to inactive), whereas less hindered sulfonylacetamide and sulfonylguanidine linkers retain low-micromolar KIs [1]. Simultaneously, the electron-donating 4-methoxy group on the phenylsulfonyl ring modulates COX-2 selectivity: its removal decreases inhibition efficacy by approximately 70% (ELISA-based IC₅₀ shift from 0.8 μM to 2.7 μM) compared to the methoxy-bearing analog [2]. The 4,5-dimethyl substitution on the thiazole ring further differentiates lipophilicity, steric profile, and target-binding conformation relative to unsubstituted or 4-aryl-substituted thiazole analogs [3]. These interdependent structural features mean that generic interchange with a casually similar sulfonamide-thiazole compound risks losing the specific pharmacophore balance required for target engagement.

Quantitative Differentiation Evidence for N-(4,5-Dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide – Comparator Data Guide


Sulfonylacetamide Linker Retains Carbonic Anhydrase Inhibitory Activity While N1-Thiazole and N1-Pyridine Substitutions Abolish It

In a head-to-head panel study across four human carbonic anhydrase isoforms (hCA I, II, IV, IX), N1-substitution of the primary sulfonamide ZBG with acetyl (sulfonylacetamide) maintained inhibitory activity with KIs in the low micromolar range, whereas substitution with thiazole, pyridine, or pyrimidine moieties produced a 'totally counterproductive effect,' rendering the compounds essentially inactive relative to the nanomolar primary sulfonamide parents [1]. This establishes the sulfonylacetamide linker — the exact linker present in the target compound — as the minimal structural requirement for retaining CA inhibition within this chemotype.

Carbonic anhydrase inhibition Zinc-binding group Sulfonylacetamide pharmacophore

4-Methoxyphenylsulfonyl Group Confers Differentiated COX-2 Inhibition Potency vs. Des-Methoxy and Alternative Sulfonyl Analogs

SAR analysis on structurally related 4-methoxybenzenesulfonyl-thiazole-acetamide compounds demonstrates that removal of the 4-methoxy group from the phenylsulfonyl ring results in a 3.4-fold loss of COX-2 inhibitory potency (IC₅₀ increases from 0.8 μM to 2.7 μM in ELISA-based assays) [1]. The 4-methoxyphenylsulfonyl moiety present in the target compound thus represents an optimized electronic and steric configuration for COX-2 binding relative to des-methoxy or alternative sulfonyl-substituted analogs (e.g., methylsulfonyl, chlorophenylsulfonyl).

COX-2 inhibition Anti-inflammatory Methoxy pharmacophore

4,5-Dimethylthiazole Substituents Confer Differentiated Antiproliferative Selectivity Versus Unsubstituted Thiazole and 4-Aryl-Thiazole Analogs

In a series of 2-(heteroarylthio)-N-(4,5-dimethylthiazol-2-yl)acetamide derivatives (compounds 4h–4p) evaluated for antiproliferative activity, the 4,5-dimethylthiazole-bearing compounds exhibited selective cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, with compound 4p showing the highest activity and inducing 23.5% apoptosis in A549 cells [1]. Meanwhile, a parallel sulfonamide-thiazole series (SA-1 to SA-11, featuring 4-substituted thiazol-2-ylamino motifs) showed IC₅₀ values of 7.7–14.7 μM against cancer cell lines, with the most potent compound (SA-1, IC₅₀ = 7.7 μM) outperforming the reference drug paclitaxel (IC₅₀ = 31.1 μM) by approximately 4-fold [2]. The 4,5-dimethyl substitution on the thiazole ring increases lipophilicity and alters the conformational landscape relative to unsubstituted thiazole or 4-aryl-thiazole variants, contributing to a differentiated cytotoxicity profile.

Anticancer Thiazole substitution Cytotoxicity

Methoxy-Substituted Phenylsulfonyl-Thiazole Hybrids Show Enhanced Anticancer Potency Versus Non-Methoxy Analogs in Breast Cancer Models

In a sulfonamide-thiazole SAR study against MDA-MB-231 breast cancer cells, compound 3g bearing an m-OCH₃ moiety on the phenyl ring demonstrated the highest potency with IC₅₀ = 9 μM, outperforming the reference drug imatinib (IC₅₀ = 20 μM) by 2.2-fold [1]. While this study used a different thiazole substitution pattern, the methoxy-benzenesulfonyl pharmacophore is a shared feature with the target compound, supporting the contribution of the 4-methoxyphenylsulfonyl group to anticancer potency within the broader sulfonamide-thiazole-acetamide class.

Breast cancer m-OCH3 pharmacophore Imatinib comparison

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bonding Profile Versus Bulkier 4-Aryl-Thiazole Analogs

The target compound (MW = 340.41, formula C₁₄H₁₆N₂O₄S₂) falls within Lipinski-compliant property space with a moderate molecular weight and limited hydrogen-bond donor count (1 NH), distinguishing it from bulkier 4-aryl-thiazole analogs in the Hussein et al. series (e.g., compounds 7a–7j with MW typically >450 and multiple aromatic rings) . This lighter, less lipophilic profile may confer superior aqueous solubility and membrane permeability relative to 4-(4-bromophenyl)- or 4-(4-chlorophenyl)-substituted comparators, a critical differentiator for cell-based assay performance.

Physicochemical properties Drug-likeness Lipophilicity

Recommended Research and Industrial Application Scenarios for N-(4,5-Dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide


Carbonic Anhydrase Inhibitor Screening Libraries — Isoform Selectivity Profiling

Based on the class-level evidence that sulfonylacetamide linkers uniquely retain low-micromolar CA inhibition while other N1-substitutions abolish activity [1], this compound is suitable for inclusion in focused CA inhibitor screening libraries targeting hCA I, II, IV, and IX isoforms. The 4,5-dimethylthiazole and 4-methoxyphenylsulfonyl groups provide differentiated steric and electronic features that may yield isoform-selective inhibition profiles distinct from primary sulfonamide or saccharin-based CA inhibitors.

Anticancer Lead Discovery — Lung (A549) and Breast (MDA-MB-231) Carcinoma Models

Cross-study evidence demonstrates that dimethylthiazole-bearing acetamides exhibit selective cytotoxicity against A549 lung adenocarcinoma cells [2], while methoxy-benzenesulfonyl-thiazole hybrids achieve IC₅₀ values of 7.7–9 μM against breast cancer lines, outperforming paclitaxel (31.1 μM) and imatinib (20 μM) [3]. This compound's structural convergence of both motifs makes it a rational candidate for dual lung/breast cancer antiproliferative screening.

COX-2 Targeted Anti-Inflammatory Screening — Methoxy-Dependent Potency Optimization

The 4-methoxyphenylsulfonyl group is directly implicated in COX-2 inhibition potency, with methoxy removal causing a 70% efficacy loss in related thiazole-sulfonylacetamide analogs [4]. This compound can serve as a reference standard in SAR campaigns aimed at optimizing COX-2 selectivity through methoxy-group modulation, with the 4,5-dimethylthiazole providing a constant heterocycle scaffold for systematic variation.

Physicochemical Property Benchmarking — Lipinski-Compliant Fragment for Lead Optimization

With MW = 340.41 and a single hydrogen-bond donor, this compound occupies favorable drug-like property space compared to >450 Da 4-aryl-thiazole-sulfonamide analogs [1]. It can serve as a low-MW starting point for fragment-based or property-guided lead optimization campaigns where reducing molecular complexity while maintaining the sulfonylacetamide-thiazole pharmacophore is a priority.

Quote Request

Request a Quote for N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.